5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a fused bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with a methyl group at position 5 and a cyano (-CN) group at position 2. Its synthesis often involves Cu-catalyzed coupling reactions or nucleophilic substitution, as seen in related pyrrolo[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-3-11-8-6(5)4-10-7(2-9)12-8/h3-4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAQUUHODLUSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
A foundational method for introducing chlorines at positions 2 and 4 of the pyrrolo[2,3-d]pyrimidine core involves reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in an aromatic solvent such as toluene. The reaction proceeds via a two-temperature regime:
-
Initial Activation : The diol is dissolved in POCl₃ at 25°C to form a reactive intermediate.
-
Amine Catalysis : Diisopropylethylamine (DIPEA) is added, and the temperature is raised to 105°C for 16 hours to complete the chlorination.
This method achieves 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in high yield, which serves as a critical intermediate for subsequent cyanation.
Table 1: Reaction Conditions for POCl₃-Mediated Chlorination
| Parameter | Optimal Value |
|---|---|
| POCl₃ Equivalents | 1.5–6.0 |
| DIPEA Equivalents | 1.0–8.0 |
| Temperature Range | 25°C → 105°C |
| Reaction Time | 16 hours |
Cyanation at Position 2
The 2-chloro substituent in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is selectively replaced with a cyano group using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under palladium catalysis. For example, a Cu(I)-catalyzed coupling with KCN in dimethylformamide (DMF) at 80°C for 12 hours replaces chlorine with cyanide, yielding 2-cyano-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Methylation Strategies for Position 5
Friedel-Crafts Alkylation
Introducing the methyl group at position 5 is achieved via Friedel-Crafts alkylation using methyl iodide (CH₃I) and a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is conducted in dichloromethane (DCM) at 0°C to prevent over-alkylation:
This intermediate is then subjected to cyanation as described in Section 2.2.
Directed Ortho-Metalation
An alternative approach employs directed metalation with lithium diisopropylamide (LDA) to deprotonate position 5, followed by quenching with methyl iodide. This method offers superior regioselectivity but requires anhydrous conditions and low temperatures (-78°C).
One-Pot Multi-Component Synthesis
A streamlined approach reported by Tandfonline involves a one-pot reaction combining 5-bromo-2,4-dichloropyrimidine, methylamine, and propargyl cyanide in the presence of a copper(I) catalyst. The reaction proceeds via:
Table 2: Conditions for Copper-Catalyzed One-Pot Synthesis
| Component | Role |
|---|---|
| CuI (10 mol%) | Catalyst |
| DMF | Solvent |
| Temperature | 80°C |
| Reaction Time | 24 hours |
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| POCl₃ Chlorination | 85–90 | High | Moderate |
| Cu-Catalyzed One-Pot | 70–75 | Moderate | High |
| Friedel-Crafts Alkylation | 60–65 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert nitrile groups to amines.
Substitution: Halogenation reactions, such as chlorination using phosphorus oxychloride, can introduce halogen atoms into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include copper chloride, 6-methylpicolinic acid, sodium iodide, potassium carbonate, oxone, and phosphorus oxychloride. Reaction conditions often involve specific solvents like DMSO and DMF, and temperatures ranging from room temperature to elevated temperatures under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can produce halogenated pyrrolopyrimidines .
Scientific Research Applications
Cancer Therapy
One of the primary applications of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is in cancer therapy, particularly as an inhibitor of receptor tyrosine kinases (RTKs). Recent studies have demonstrated its efficacy against the RET (rearranged during transfection) kinase, which is implicated in various cancers.
- Inhibition of RET Kinase : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines show low nanomolar potency against wild-type RET and drug-resistant mutants like RET V804M. A specific compound derived from this scaffold demonstrated significant growth inhibition in RET-driven non-small cell lung cancer (NSCLC) cell lines, suggesting its potential as a targeted therapy for RET-altered tumors .
Selectivity and Structure-Activity Relationship (SAR)
The selectivity of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives towards specific kinases has been a focal point in research. The structure-activity relationship studies have revealed critical insights into how modifications to the compound affect its inhibitory activity.
- CSF1R Inhibition : A series of pyrrolo[2,3-d]pyrimidines were developed that showed subnanomolar inhibition of colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage biology and has implications in cancer and inflammatory diseases. These compounds exhibited excellent selectivity over other kinases within the platelet-derived growth factor receptor family .
RET Inhibition Studies
A notable study focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives for their ability to inhibit RET signaling pathways. The study identified lead compounds that not only inhibited wild-type RET but also effectively targeted mutant forms associated with resistance to existing therapies. The binding interactions between these compounds and the RET kinase were characterized using molecular docking studies, providing insights into their mechanism of action .
CSF1R Targeting Compounds
Another significant research effort involved developing highly selective inhibitors for CSF1R using the pyrrolo[2,3-d]pyrimidine scaffold. The compounds demonstrated potent enzymatic activity and favorable pharmacokinetic profiles, indicating their potential for therapeutic use in diseases where macrophage activity is dysregulated .
Data Tables
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | RET | 10 | High |
| Compound B | CSF1R | 5 | Very High |
| Compound C | RET V804M | 15 | Moderate |
This table summarizes key data on various derivatives of this compound and their inhibitory effects on different kinases.
Mechanism of Action
The mechanism of action of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells . The binding modes and inhibitory mechanisms have been studied using molecular dynamics simulations and binding free energy calculations .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrrolo[2,3-d]pyrimidine core allows diverse substitutions, which critically influence physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Position of Cyano Group: The cyano group at position 2 (target compound) vs. position 5 () alters electronic properties and binding affinity. For example, 2-cyano derivatives are more common in kinase inhibitors due to improved hydrogen bonding .
- Halogen vs. Methyl Substituents : Chloro/bromo substituents (e.g., ) enhance reactivity for cross-coupling but may reduce metabolic stability compared to methyl groups .
Biological Activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyrimidine family, which is known for its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C9H8N4, with a molecular weight of approximately 188.19 g/mol. The structure consists of a pyrrolopyrimidine core with a cyano group at the 2-position and a methyl group at the 5-position.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to modulation of cellular pathways involved in proliferation and apoptosis. This mechanism has made it a candidate for further development as an anticancer agent.
Biological Activity Overview
Research has demonstrated that derivatives of pyrrolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that this compound can induce cell cycle arrest and apoptosis. In particular, it has been reported to increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 in HepG2 liver cancer cells .
- Enzyme Inhibition : The compound has demonstrated inhibitory activity against several kinases including EGFR, Her2, VEGFR2, and CDK2. The IC50 values for these interactions range from 40 to 204 nM, indicating potent activity comparable to established kinase inhibitors such as sunitinib (IC50 = 261 nM) .
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cytotoxic Effects on Cancer Cell Lines : A study evaluated the effects of various derivatives including this compound on different cancer cell lines (HepG2, HeLa, MDA-MB-231). The results indicated significant cytotoxicity with IC50 values ranging from 29 to 59 µM for various derivatives .
Compound Cell Line IC50 (µM) 5k HepG2 40 5k HeLa Varies 5k MDA-MB-231 Varies - Mechanistic Studies : Further mechanistic investigations revealed that treatment with this compound led to increased levels of pro-apoptotic markers and cell cycle arrest in HepG2 cells. This suggests its potential as a therapeutic agent targeting apoptotic pathways in cancer cells .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Target Enzyme | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| Sunitinib | VEGFR | 261 | Anticancer |
| Compound 5k | EGFR/Her2/VEGFR2/CDK2 | 40 - 204 | Induces apoptosis |
| Other Pyrrolopyrimidines | Various | Varies | Anticancer and antibacterial |
Q & A
Q. What are the optimized synthetic routes for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, similar compounds (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) are synthesized via cyclization of intermediates like 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, followed by chlorination . For 5-methyl derivatives, methylation using methyl iodide (MeI) in the presence of a base like Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP) at 23°C for 4 hours has been effective (81% yield) . Key factors include:
- Temperature control : Methylation proceeds efficiently at room temperature to avoid side reactions.
- Work-up : Precipitation in ice-water improves purity .
Table 1 : Example Reaction Conditions for Methylation
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| MeI, Cs₂CO₃ | NMP | 23°C | 4 h | 81% |
Q. How can NMR and IR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on characteristic spectral signals:
- ¹H NMR : The methyl group at the 7-position appears as a singlet (~δ 3.3–3.5 ppm), while pyrrole protons resonate at δ 6.5–8.0 ppm .
- ¹³C NMR : The carbonitrile group (C≡N) shows a peak near δ 115–120 ppm .
- IR : A sharp absorption band at ~2200–2250 cm⁻¹ confirms the C≡N stretch .
Purity is assessed via integration of diagnostic peaks and comparison to known analogs (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) .
Advanced Research Questions
Q. What role does the methyl group at the 5-position play in the compound’s reactivity and biological activity?
- Methodological Answer : Substituents like methyl or ethyl groups significantly influence electronic and steric properties. For example:
- Kinase inhibition : The ethyl group in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine enhances hydrophobic interactions with kinase active sites (e.g., EGFR, CDK2) .
- Reactivity : Methyl groups at the 5-position may stabilize intermediates during nucleophilic substitution or cross-coupling reactions. Computational modeling (e.g., ACD/Labs Percepta) can predict electronic effects .
Table 2 : Comparative Kinase Inhibition Data (Hypothetical)
| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
|---|---|---|
| 5-Methyl derivative | 50 | 120 |
| 5-Ethyl derivative | 35 | 90 |
Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
- Structural analogs : Compare substituent effects (e.g., methyl vs. ethyl vs. halogen) .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions .
Q. What computational methods predict the binding affinity of this compound with kinase targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions. Key steps:
Protein preparation : Retrieve kinase structures (e.g., EGFR, PDB ID: 1M17) and optimize protonation states.
Ligand parameterization : Assign charges to the compound using Gaussian09 .
Docking : Identify binding poses with the lowest Gibbs free energy (ΔG).
Example: A 5-methyl analog may show weaker binding than a 5-ethyl derivative due to reduced hydrophobic contact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
